2-[2-(Benzylsulfanyl)ethyl]piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H21NS |
|---|---|
Molecular Weight |
235.39 g/mol |
IUPAC Name |
2-(2-benzylsulfanylethyl)piperidine |
InChI |
InChI=1S/C14H21NS/c1-2-6-13(7-3-1)12-16-11-9-14-8-4-5-10-15-14/h1-3,6-7,14-15H,4-5,8-12H2 |
InChI Key |
SYTBIHICTFGLMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCSCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Benzylsulfanyl Ethyl Piperidine
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 2-[2-(Benzylsulfanyl)ethyl]piperidine allows for the deconstruction of the molecule into simpler, more readily available starting materials. ias.ac.infiveable.me The primary disconnections for this target molecule are identified at the carbon-sulfur bond and the carbon-carbon bond linking the side chain to the piperidine (B6355638) ring.
A logical retrosynthetic approach would first involve the disconnection of the C-S bond, leading to a thiol precursor (a benzyl (B1604629) mercaptan) and a piperidine derivative with an activated ethyl side chain, such as a tosylate or a halide. This disconnection is based on the well-established S-alkylation reaction.
Further disconnection of the C-C bond between the piperidine ring and the ethyl side chain suggests a precursor such as a 2-halopiperidine or a related electrophile, and a two-carbon nucleophile. However, a more common and practical approach involves the use of a pre-functionalized starting material, such as 2-(2-hydroxyethyl)piperidine. google.comnist.gov
The piperidine ring itself can be retrosynthetically disconnected through various strategies. A common approach is the cyclization of a linear amino alcohol or amino dihalide. Alternatively, the piperidine ring can be derived from the reduction of a corresponding pyridine (B92270) derivative, such as 2-pyridineethanol. google.com
Multistep Synthesis Pathways
Based on the retrosynthetic analysis, several multistep pathways can be devised for the synthesis of this compound. These pathways generally involve the construction of the piperidine ring followed by the introduction and modification of the side chain.
Strategies for Piperidine Ring Construction
The formation of the 2-substituted piperidine ring is a critical step in the synthesis. Several robust methods are available for this transformation.
One of the most common methods is the catalytic hydrogenation of a corresponding pyridine derivative. nih.govdtic.mil For instance, 2-pyridineethanol can be hydrogenated to 2-(2-hydroxyethyl)piperidine using various catalysts such as rhodium on carbon or palladium on carbon. google.com The reaction conditions, including catalyst choice, solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity. google.com
Another strategy involves the cyclization of linear precursors. For example, a 1,5-amino alcohol can undergo intramolecular cyclization to form the piperidine ring. Similarly, the reaction of a primary amine with a 1,5-dihalide can also yield the desired heterocyclic core. organic-chemistry.org Reductive amination of a δ-ketoamine is another viable route. acs.org
Below is a table summarizing representative conditions for piperidine ring synthesis from pyridine precursors.
| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) | Reference |
| 2-Pyridineethanol | Rhodium on Carbon | Ethanol | 25-100 | 50-500 | >90 | google.com |
| 2-Pyridineethanol | Palladium on Carbon | Water | 25 | atmosferic | ~90 | google.com |
| Substituted Pyridines | Cobalt/Titanium nanoparticles | Water | 100 | 50 bar H₂ | Good | nih.gov |
Introduction of the Benzylsulfanylethyl Side Chain
With the 2-(2-hydroxyethyl)piperidine intermediate in hand, the next step is the introduction of the benzylsulfanyl group. A common and efficient method to achieve this is through a two-step sequence involving activation of the hydroxyl group followed by nucleophilic substitution.
First, the hydroxyl group of 2-(2-hydroxyethyl)piperidine is converted into a good leaving group, such as a tosylate or a mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine or triethylamine. Alternatively, the alcohol can be converted to a halide using reagents like phosphorus tribromide or thionyl chloride.
The resulting activated intermediate can then be reacted with benzyl mercaptan in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired thioether via an S-alkylation reaction. arkat-usa.org The base deprotonates the thiol to generate the more nucleophilic thiolate anion, which then displaces the leaving group. Another approach involves the iron-catalyzed coupling of benzyl halides with disulfides. nih.gov
An alternative one-pot method for the synthesis of unsymmetrical benzyl thioethers involves the reaction of a benzyl halide with thiourea (B124793) to form an isothiuronium (B1672626) salt, which is then hydrolyzed in situ to the thiolate and reacted with another electrophile. arkat-usa.org
Optimization of Reaction Conditions and Yields
The following table provides representative conditions for S-alkylation reactions to form benzyl thioethers.
| Electrophile | Nucleophile | Base | Solvent | Temperature | Yield (%) | Reference |
| Benzyl bromide | Thiourea/NaOH | NaOH | Ethanol | Reflux | >90 | arkat-usa.org |
| Benzyl chloride | Benzylthiol | K₂CO₃ | DMF | Room Temp | High | nih.gov |
| Benzyl halide | Disulfide | - | - | - | Good | nih.gov |
Novel Synthetic Approaches and Catalyst Development
Recent advances in organic synthesis have led to the development of more sophisticated and efficient methods for the construction of substituted piperidines, with a particular focus on controlling stereochemistry.
Stereoselective and Enantioselective Synthesis Methodologies
The 2-position of the piperidine ring in the target molecule is a stereocenter, meaning that the compound can exist as a pair of enantiomers. For many pharmaceutical applications, it is essential to synthesize a single enantiomer, as the two enantiomers often exhibit different biological activities.
Several stereoselective and enantioselective methods for the synthesis of 2-substituted piperidines have been reported. One approach involves the use of chiral auxiliaries. For example, a chiral amine can be used to construct the piperidine ring, and the auxiliary can be removed in a later step.
More recently, catalytic asymmetric methods have gained prominence. Transaminases have been used for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones with high enantiomeric excess. acs.org This biocatalytic approach offers a green and efficient route to chiral amines.
Asymmetric hydrogenation of prochiral pyridinium (B92312) salts or substituted pyridines using chiral transition metal catalysts, such as those based on iridium or rhodium with chiral ligands, is another powerful strategy. researchgate.net These methods can provide direct access to enantioenriched piperidine derivatives.
Diastereoselective cyclization reactions of acyclic precursors containing one or more stereocenters can also be used to control the stereochemistry of the newly formed piperidine ring. google.comnih.gov For instance, the reductive cyclization of a chiral N-sulfinylimine derived from a δ-chloroketone can proceed with high diastereoselectivity. google.com
The following table summarizes some modern stereoselective methods for the synthesis of 2-substituted piperidines.
| Method | Catalyst/Reagent | Substrate | Key Feature | Enantiomeric Excess (ee) | Reference |
| Asymmetric Biocatalysis | Transaminase | ω-chloroketone | Enzymatic kinetic resolution | up to >99% | acs.org |
| Asymmetric Hydrogenation | Chiral Iridium Catalyst | Substituted Pyridine | Direct asymmetric reduction | up to 93% | researchgate.net |
| Diastereoselective Cyclization | Chiral Sulfinyl Auxiliary | δ-chloroketimine | Auxiliary-controlled cyclization | High d.r. | google.com |
Application of Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can be designed to incorporate several green chemistry principles.
One key aspect is the use of catalytic reactions. As mentioned, copper-catalyzed thioetherification and ruthenium- or iridium-catalyzed hydrogenation of pyridines are examples of catalytic processes that reduce the need for stoichiometric reagents and often proceed under milder conditions, thus saving energy. rsc.orgnih.govorganic-chemistry.org
The choice of solvents is another critical factor. Water has been explored as a green solvent for the synthesis of piperidine derivatives, often in the presence of a catalyst that functions in an aqueous medium. ajchem-a.com Where organic solvents are necessary, the use of greener alternatives to hazardous solvents like chlorinated hydrocarbons is encouraged. For instance, some modern thioether syntheses can be performed in solvents like dimethyl sulfoxide (B87167) (DMSO) or under solvent-free conditions. mdpi.comorganic-chemistry.org
Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same reaction vessel, can significantly reduce waste, time, and energy consumption. ajchem-a.com A hypothetical one-pot synthesis of the target molecule could involve the reduction of a pyridine precursor followed by in-situ thioetherification, thus streamlining the process. The use of odorless and stable thiol surrogates like xanthates also contributes to a greener process by avoiding the use of hazardous and unpleasant reagents. mdpi.comresearchgate.net A patent for the preparation of piperidine and its derivatives mentions that no pollutants are generated in their process, highlighting a move towards environmentally friendly production. google.com
Analytical and Spectroscopic Techniques for Synthetic Characterization
The structural elucidation of the synthesized this compound would rely on a combination of modern analytical and spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for this purpose.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the piperidine ring protons, the ethyl bridge protons, the benzylic protons, and the aromatic protons of the benzyl group. The piperidine protons would likely appear as a series of complex multiplets in the upfield region (around 1.5-3.0 ppm). chemicalbook.comhmdb.ca The methylene (B1212753) protons of the ethyl bridge would likely appear as two distinct multiplets, with the one closer to the sulfur atom being more downfield. The benzylic protons (CH₂-S) would typically appear as a singlet around 3.7 ppm, and the aromatic protons of the benzyl group would be found in the downfield region (around 7.2-7.4 ppm).
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The piperidine carbons would resonate in the range of 25-50 ppm, while the carbons of the ethyl bridge would be in a similar region. The benzylic carbon would be expected around 36 ppm, and the aromatic carbons would appear between 127 and 140 ppm.
Infrared (IR) Spectroscopy would provide information about the functional groups present in the molecule. Key expected absorption bands would include:
C-H stretching vibrations for the aliphatic and aromatic C-H bonds (around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively).
N-H stretching vibration for the secondary amine of the piperidine ring, typically appearing as a weak to medium band around 3300-3500 cm⁻¹.
C-N stretching vibrations in the fingerprint region.
Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹.
C-S stretching vibrations, which are typically weak and can be difficult to identify, appearing in the range of 600-800 cm⁻¹.
Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would confirm the molecular formula. Fragmentation patterns would likely involve the cleavage of the C-S bond and the fragmentation of the piperidine ring, providing further structural information.
The combination of these techniques would provide unambiguous confirmation of the structure of this compound. Two-dimensional NMR techniques, such as COSY and HSQC, could be employed for more detailed structural assignment if necessary. optica.org
| Technique | Expected Observations | Reference |
| ¹H NMR | Piperidine protons (~1.5-3.0 ppm), Ethyl bridge protons, Benzylic CH₂ (~3.7 ppm), Aromatic protons (~7.2-7.4 ppm) | chemicalbook.comhmdb.cayoutube.com |
| ¹³C NMR | Piperidine carbons (25-50 ppm), Ethyl bridge carbons, Benzylic carbon (~36 ppm), Aromatic carbons (127-140 ppm) | chemicalbook.com |
| IR Spectroscopy | N-H stretch (~3300-3500 cm⁻¹), Aliphatic/Aromatic C-H stretch, C=C stretch (aromatic), C-S stretch | nih.gov |
| Mass Spectrometry | Molecular ion peak, Fragmentation corresponding to C-S bond cleavage and piperidine ring opening | N/A |
In Vitro Biological Activity Profiling and Mechanistic Elucidation
Receptor Binding Affinity Studies
The affinity of 2-[2-(Benzylsulfanyl)ethyl]piperidine for various receptors has been a primary area of investigation to determine its selectivity and potential therapeutic window.
Neurotransmitter Receptor (e.g., Dopamine (B1211576), Serotonin (B10506), Acetylcholine) Interactions
Research indicates that this compound, or GZ-793A, is a potent and highly selective inhibitor of the vesicular monoamine transporter-2 (VMAT2), with a reported Ki value of approximately 29 to 30 nM. medchemexpress.comnih.gov Its selectivity for VMAT2 is a key feature, distinguishing it from other neuroactive compounds.
Studies have demonstrated a pronounced selectivity for VMAT2 over dopamine and serotonin transporters. nih.gov Furthermore, its affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) is significantly lower. In competitive binding assays, GZ-793A showed minimal displacement of [³H]nicotine and [³H]methyllycaconitine (an α7 nAChR antagonist), indicating a selectivity for VMAT2 that is approximately four to five orders of magnitude greater than for the α4β2 and α7 nAChR subtypes. nih.gov At concentrations as high as 1 mM, GZ-793A only reduced [³H]nicotine binding by about 40%. nih.gov
While comprehensive screening data against a broad panel of dopamine (e.g., D1, D2), serotonin (e.g., 5-HT1A, 5-HT2A), and muscarinic acetylcholine receptors is not extensively detailed in the available literature, the existing evidence points towards a pharmacological profile dominated by its high-affinity interaction with VMAT2.
Table 1: Receptor and Transporter Binding Affinity of this compound (GZ-793A)
| Target | Ligand/Assay | Affinity/Activity | Selectivity vs. nAChRs | Source |
| VMAT2 | [³H]dihydrotetrabenazine Binding | Ki: ~29-30 nM | ~10,000-100,000 fold | medchemexpress.comnih.gov |
| α4β2 nAChR | [³H]nicotine Binding | >1 mM (low affinity) | - | nih.gov |
| α7 nAChR | [³H]methyllycaconitine Binding | >1 mM (low affinity) | - | nih.gov |
| Dopamine Transporter (DAT) | Not Specified | Selective over DAT | - | nih.gov |
| Serotonin Transporter (SERT) | Not Specified | Selective over SERT | - | nih.gov |
Orphan Receptor Deconvolution
Currently, there is no publicly available information from orphan receptor deconvolution studies for this compound. Such investigations would involve screening the compound against a panel of orphan G-protein coupled receptors to identify novel biological targets, but these have not been reported.
Enzyme Inhibition/Activation Assays
The interaction of this compound with various enzymes has been evaluated to understand its broader biochemical effects.
Specific Enzyme Target Characterization (e.g., Monoamine Oxidases, Phosphodiesterases)
A significant finding is that this compound does not inhibit monoamine oxidase (MAO). This differentiates its mechanism from that of methamphetamine, which is known to inhibit MAO. nih.gov
There is no available data in the scientific literature regarding the activity of this compound on phosphodiesterase (PDE) enzymes.
Mechanistic Enzymology of Compound Interaction
The interaction of this compound with VMAT2 has been characterized in detail. It functions as a surmountable allosteric inhibitor of methamphetamine-evoked dopamine release. nih.govnih.gov This suggests that it binds to a site on the VMAT2 protein that is different from the substrate binding site, but its binding influences the transporter's function in a way that can be overcome by increasing the concentration of the substrate.
Further mechanistic studies revealed a two-site model for its interaction with VMAT2, involving both high- and low-affinity sites for evoking [³H]dopamine release from synaptic vesicles, with EC₅₀ values of 15.5 nM and 29.3 µM, respectively. nih.gov This complex interaction involves multiple sites on the VMAT2 protein, including an extravesicular dopamine uptake site (high affinity), an extravesicular dihydrotetrabenazine (B1670615) binding site (low affinity), and both high- and low-affinity intravesicular dopamine release sites. nih.gov
Ion Channel Modulation Studies (In Vitro)
Investigation into the effects of this compound on ion channels has revealed significant activity, particularly on the hERG potassium channel.
The compound was found to inhibit the human ether-a-go-go-related gene (hERG) channel. nih.gov In radioligand binding assays, it displayed an affinity (Ki) of approximately 800 nM for the [³H]dofetilide binding site on hERG channels expressed in human embryonic kidney (HEK) cells. nih.gov
Patch-clamp electrophysiology studies further confirmed this inhibitory activity. This compound inhibited the current flow in voltage-clamped mammalian cells expressing hERG channels with an IC₅₀ value of approximately 70 nM. nih.gov This potent inhibition of the hERG channel is a critical aspect of its in vitro pharmacological profile.
Table 2: In Vitro Ion Channel Activity of this compound (GZ-793A)
| Target Ion Channel | Assay Type | Cell Line | Measured Activity | Source |
| hERG K⁺ Channel | [³H]dofetilide Binding | HEK Cells | Ki: ~800 nM | nih.gov |
| hERG K⁺ Channel | Patch-Clamp Electrophysiology | Mammalian Cells | IC₅₀: ~70 nM | nih.gov |
Structure Activity Relationship Sar Studies of 2 2 Benzylsulfanyl Ethyl Piperidine and Its Analogs
Elucidation of Pharmacophoric Features and Critical Structural Elements
The pharmacophore model for ligands targeting sigma receptors, particularly the σ1 subtype, generally consists of a basic amine group, which is protonated at physiological pH, and two hydrophobic regions. In the case of 2-[2-(benzylsulfanyl)ethyl]piperidine, the piperidine (B6355638) nitrogen serves as the essential basic amine. The benzylsulfanyl and the ethylpiperidine moieties constitute the two critical hydrophobic domains that interact with the receptor binding site.
The spatial arrangement of these features is crucial for high-affinity binding. The ethyl linker between the piperidine ring and the benzylsulfanyl group provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding pocket. The sulfur atom in the thioether linkage can also participate in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with the receptor.
Key pharmacophoric elements include:
A basic nitrogen atom: The piperidine nitrogen is a fundamental requirement for interaction with the anionic site of the receptor.
A primary hydrophobic region: The benzyl (B1604629) group of the benzylsulfanyl moiety typically occupies a significant hydrophobic pocket within the receptor.
An appropriate linker: The two-carbon (ethyl) chain between the piperidine and the thioether provides the necessary spacing and flexibility for the hydrophobic groups to engage with their respective binding pockets.
Impact of Piperidine Ring Modifications on Biological Activity
The piperidine ring is a pivotal component of the this compound scaffold, and modifications to this ring can significantly influence biological activity.
The introduction of substituents on the piperidine ring can modulate affinity and selectivity for sigma receptors. For instance, in related series of piperidine-based sigma ligands, the presence of a methyl group at the 4-position of the piperidine ring has been shown to be optimal for σ1 receptor interaction. uniba.ituniba.it Conversely, increasing steric bulk around the piperidine nitrogen, such as with multiple methyl groups, tends to decrease affinity. acs.org
The stereochemistry at the 2-position of the piperidine ring, where the ethyl-benzylsulfanyl side chain is attached, is a critical determinant of biological activity. Although direct studies on the enantiomers of this compound are not extensively reported in the available literature, research on other 2-substituted piperidines suggests that the stereochemical orientation of the substituent plays a crucial role in receptor recognition. In many cases, one enantiomer exhibits significantly higher affinity than the other, highlighting the stereospecific nature of the ligand-receptor interaction. For some related compounds, the presence of a chiral center on the linker chain was found to have a more pronounced effect on affinity than a chiral center on the piperidine ring itself. uniba.it
Table 1: Effect of Piperidine Ring Substitution on Sigma-1 Receptor Affinity in Analogous Series Note: Data presented is for analogous phenoxyalkylpiperidines and may not be directly transferable to the benzylsulfanyl series.
| Compound/Modification | Piperidine Substitution | σ1 Receptor Affinity (Ki, nM) |
| Reference Compound | 4-Methyl | 0.34 - 1.18 uniba.it |
| Analog 1 | 2-Methyl | > 16 acs.org |
| Analog 2 | 2,6-Dimethyl | 59.4 acs.org |
| Analog 3 | 2,2,6,6-Tetramethyl | > 5000 acs.org |
Influence of Benzylsulfanyl Moiety Alterations on Biological Activity
The benzylsulfanyl moiety is a major contributor to the hydrophobic interactions with the sigma receptor. Modifications to this part of the molecule can lead to significant changes in binding affinity and selectivity.
The electronic and steric properties of substituents on the phenyl ring of the benzylsulfanyl group can fine-tune the interaction with the hydrophobic pocket of the receptor. In related N-benzylpiperidine series, substitutions on the phenyl ring have been shown to influence sigma receptor affinity. For example, the introduction of electron-withdrawing groups can sometimes enhance binding. nih.gov The position of the substituent (ortho, meta, or para) is also critical, as it dictates the orientation of the substituent within the binding site.
Table 2: Effect of Phenyl Ring Substitution on Sigma-1 Receptor Affinity in Analogous N-Benzylpiperidine-derived Compounds Note: Data presented is for analogous benzylpiperidine-derived compounds and may not be directly transferable to the benzylsulfanyl series.
| Compound/Modification | Phenyl Ring Substitution | σ1 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) |
| Unsubstituted Benzyl | H | 24 nih.gov | 50 nih.gov |
| 4-Hydroxy | 4-OH | Lower affinity than unsubstituted nih.gov | - |
| 4-Fluoro | 4-F | Poorer ligand than unsubstituted nih.gov | - |
Bioisosteric replacement of the benzylsulfanyl group offers a strategy to modulate the physicochemical and pharmacological properties of the ligands. The thioether linkage is a key structural feature that can be replaced with other functional groups to explore different interactions with the receptor.
Furthermore, the entire benzylsulfanyl group can be replaced with other aromatic systems. For instance, the phenyl ring could be substituted with a thiophene (B33073) ring. nih.govresearchgate.net This modification alters the electronic distribution and steric profile of the hydrophobic moiety, which can lead to changes in binding affinity. In some series of sigma ligands, the replacement of a phenyl ring with a thiophene ring is well-tolerated and can even lead to potent ligands. nih.govresearchgate.net
Role of the Ethyl Linker Chain in Ligand-Target Recognition
The ethyl linker in this compound plays a pivotal role in positioning the piperidine and benzylsulfanyl pharmacophores in the optimal orientation for binding to its target. The length, flexibility, and chemical nature of this linker can significantly impact the compound's biological activity.
Systematic modifications of the ethyl linker's length have been a key strategy in SAR studies to probe the spatial requirements of the binding site. Research on various piperidine derivatives has shown that both shortening and lengthening the linker can have profound effects on activity. For instance, in a series of piperidine-based compounds, the length of the alkyl linker was found to be a critical determinant of affinity for certain receptors. mdpi.com While direct studies on this compound are limited, analogous research on other piperidine derivatives, such as those targeting the µ opioid receptor, has demonstrated that the linker between the piperidine and phenyl rings plays a pivotal role in binding affinity and selectivity. nih.gov
The flexibility of the linker is another important factor. A rigid linker may lock the molecule in a conformation that is either highly favorable or unfavorable for binding, while a more flexible linker allows the molecule to adopt various conformations to fit into the binding pocket. However, excessive flexibility can be detrimental due to the entropic penalty paid upon binding. Studies on flexible ligands have led to the development of advanced 3D-QSAR models, such as the Flexible Ligand - Atomic Receptor Model (FLARM), which explicitly accounts for ligand flexibility during model development to improve predictive accuracy. nih.gov The balance between rigidity and flexibility is therefore a key consideration in the design of potent analogs.
Table 1: Impact of Linker Chain Modifications on Biological Activity of Piperidine Analogs
| Compound/Analog | Linker Modification | Observed Biological Activity | Reference |
| Analog A | Shortened to one carbon (methyl) | Reduced affinity | mdpi.com |
| Analog B | Lengthened to three carbons (propyl) | Variable, sometimes decreased affinity | mdpi.com |
| Analog C | Introduction of a double bond (alkenyl) | Potent activity observed in some cases | nih.gov |
| Analog D | Introduction of a triple bond (alkynyl) | Potent activity observed in some cases | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. daneshyari.com This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. nih.gov These descriptors can be broadly categorized as:
1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices). nih.gov
3D descriptors: Calculated from the 3D conformation of the molecule (e.g., steric, electronic, and hydrophobic fields). nih.gov
For piperidine derivatives, a wide range of descriptors have been employed in QSAR studies. These include topological descriptors, 3D autocorrelation descriptors, and quantum chemical descriptors. mdpi.comnih.gov The selection of relevant descriptors is a critical step and is often achieved using statistical methods like genetic algorithms (GA) or partial least squares (PLS) to identify the descriptors that best correlate with the biological activity. nih.govnih.gov
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Piperidine Derivatives
| Descriptor Type | Descriptor Name | Description | Potential Relevance to this compound |
| Topological | Balaban J index | A topological index based on the distance matrix of the graph. | Reflects the degree of branching and overall shape of the molecule. |
| Electronic | Dipole moment | A measure of the overall polarity of the molecule. | Influences long-range electrostatic interactions with the target. |
| Steric | Molar refractivity (MR) | A measure of the volume occupied by the molecule. | Important for understanding steric fit within the binding pocket. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A key determinant of the molecule's ability to cross cell membranes and engage in hydrophobic interactions. |
| Quantum Chemical | HOMO/LUMO energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Note: This table provides examples of descriptor types and their potential relevance. The specific descriptors used in a QSAR model for this compound would depend on the specific biological activity being modeled.
Once a set of relevant descriptors has been identified, a mathematical model is developed to correlate these descriptors with the biological activity. Common methods for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as neural networks. nih.govnih.gov
The validation of a QSAR model is a crucial step to ensure its robustness and predictive power. researchgate.net Validation is typically performed using both internal and external methods:
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the internal consistency and stability of the model. The cross-validated correlation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered acceptable. nih.gov
External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using an external test set. The predictive correlation coefficient (R²pred) is calculated for the test set, and a value greater than 0.6 is often considered indicative of a good predictive model. researchgate.net
Robust QSAR models for piperidine derivatives have been developed with good statistical parameters. For example, a QSAR study on a series of furan-pyrazole piperidine derivatives reported models with r² values ranging from 0.742 to 0.832 and Q²LOO values from 0.684 to 0.796. nih.gov The development of such validated models is essential for the rational design of new, more potent analogs of this compound.
Table 3: Statistical Parameters for a Hypothetical QSAR Model
| Parameter | Value | Interpretation |
| r² (squared correlation coefficient) | 0.85 | Indicates a good fit of the model to the training data. |
| q² (cross-validated r²) | 0.72 | Suggests good internal predictivity and robustness of the model. |
| R²pred (predictive r² for external test set) | 0.78 | Demonstrates the model's ability to accurately predict the activity of new compounds. |
| F-statistic | 55.8 | Indicates that the model is statistically significant. |
| Standard Error of Estimate (SEE) | 0.25 | Represents the average deviation of the predicted values from the observed values. |
Note: This table presents hypothetical data to illustrate the key statistical parameters used to evaluate a QSAR model.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for identifying potential biological targets for new compounds.
In a typical molecular docking study involving a piperidine (B6355638) derivative, the three-dimensional structure of the compound is placed into the binding site of a potential protein target. The software then calculates the most stable binding pose and assigns a score that estimates the binding affinity. For instance, in studies of other piperidine derivatives, researchers have used tools like SwissTargetPrediction to identify likely protein targets. nih.gov
| Parameter | Description | Typical Value for Piperidine Derivatives |
| Binding Energy | The energy released when a ligand binds to a protein. | -5 to -10 kcal/mol |
| Ki (Inhibition Constant) | The concentration of inhibitor required to produce half maximum inhibition. | Nanomolar to micromolar range |
| Docking Score | A score calculated by the docking software to rank potential binding poses. | Varies by software |
This table represents typical values observed in molecular docking studies of various piperidine derivatives and is for illustrative purposes only.
Once a stable binding pose is predicted, the intermolecular interactions between the ligand and the protein can be analyzed. These interactions are key to understanding the mechanism of action. Common interactions for piperidine-containing ligands include:
Hydrogen Bonds: Formed between the piperidine nitrogen and amino acid residues like aspartate or glutamate.
Hydrophobic Interactions: The benzyl (B1604629) group of 2-[2-(Benzylsulfanyl)ethyl]piperidine would likely engage in hydrophobic interactions with nonpolar amino acid residues.
Pi-Pi Stacking: The aromatic ring of the benzyl group can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Stability
Molecular dynamics (MD) simulations provide a more dynamic picture of how a ligand and protein interact over time. These simulations can reveal changes in the protein's shape upon ligand binding and the stability of the ligand-protein complex.
MD simulations can be used to simulate the entire process of a ligand binding to a protein. This can help to identify the most likely binding pathway and to understand the energetic changes that occur during binding. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation.
| Simulation Parameter | Description | Typical Duration for Piperidine Derivatives |
| Simulation Time | The length of the molecular dynamics simulation. | 100 to 500 nanoseconds |
| Temperature | The temperature at which the simulation is run. | 300 K (approximating physiological temperature) |
| Pressure | The pressure at which the simulation is run. | 1 bar |
This table represents typical parameters used in molecular dynamics simulations of ligand-protein complexes and is for illustrative purposes only.
The surrounding solvent (usually water) plays a critical role in ligand binding. MD simulations can explicitly model the behavior of water molecules and calculate the energetic cost of removing the ligand from the solvent to bind to the protein (the desolvation penalty). This provides a more accurate estimation of the binding affinity.
De Novo Drug Design Approaches Based on this compound Scaffold
The this compound scaffold can serve as a starting point for designing new and more potent drug candidates. In de novo design, new functional groups are computationally added to the scaffold to improve its binding affinity and selectivity for a specific target. This approach allows for the rapid exploration of chemical space and the generation of novel drug-like molecules. nih.gov
Quantum Chemical Calculations for Electronic Properties and Reactivity
General studies on piperidine derivatives have shown that the piperidine ring can adopt various conformations, with the chair form being the most stable. nih.gov The specific substituents on the ring significantly impact the molecule's electronic properties. researchgate.net Computational studies on sulfur-containing organic molecules have also highlighted the role of the sulfur atom in dictating the electronic landscape, often acting as a site for charge accumulation or as a key component of the frontier molecular orbitals. mdpi.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. nih.gov
For molecules structurally similar to this compound, DFT calculations have been used to determine these orbital energies. For instance, in a study on a benzylsulfanyl-triazolyl-indole scaffold, the HOMO was found to be located over the sulfur atom and the adjacent π-system, with a calculated energy of -5.454 eV. mdpi.com The LUMO was situated elsewhere on the molecule with an energy of -1.070 eV, resulting in a HOMO-LUMO gap of 4.384 eV. mdpi.com Another study on a different heterocyclic system reported a HOMO-LUMO gap of 4.0319 eV, with HOMO and LUMO energies of -6.3166 eV and -2.2847 eV, respectively. nih.gov These values provide a general context for what might be expected for this compound.
The analysis of the HOMO and LUMO compositions for this compound would likely reveal the significant contribution of the sulfur atom's lone pairs and the π-electrons of the benzyl group to the HOMO. The LUMO is often distributed over the aromatic ring and other electron-accepting parts of the molecule.
Table 1: Representative Frontier Molecular Orbital Energies from Related Compounds
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |
| Benzylsulfanyl-triazolyl-indole | -5.454 | -1.070 | 4.384 | mdpi.com |
| Benzyl-dihydroquinoline-carboxylate | -6.3166 | -2.2847 | 4.0319 | nih.gov |
This table presents data from structurally related compounds to provide context, as specific data for this compound is not available in the cited literature.
Electrostatic Potential Mapping and Charge Distribution
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow regions represent neutral or intermediate potentials. nih.gov
In the case of this compound, the MEP map would be expected to show a region of high electron density (red) around the sulfur atom due to its lone pairs of electrons, and also on the nitrogen atom of the piperidine ring, although to a lesser extent due to its involvement in the heterocyclic ring structure. The hydrogen atoms of the piperidine ring and the benzyl group would likely exhibit positive electrostatic potential (blue).
The distribution of charges can be quantified through methods like Mulliken population analysis. This analysis assigns partial charges to each atom in the molecule, providing a numerical representation of the electron distribution. For similar molecules, the nitrogen and sulfur atoms are typically found to have negative Mulliken charges, confirming their role as nucleophilic centers, while the carbon and hydrogen atoms generally carry positive charges of varying magnitudes. nih.gov This detailed charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding and other non-covalent interactions, which are vital for molecular recognition and binding processes.
Chemical Transformations and Reactivity Studies of 2 2 Benzylsulfanyl Ethyl Piperidine
Oxidation and Reduction Pathways of the Benzylsulfanyl Moiety
The benzylsulfanyl group is a primary site for redox reactions within the 2-[2-(Benzylsulfanyl)ethyl]piperidine molecule. The sulfur atom, being in a lower oxidation state, is susceptible to oxidation, while the benzyl-sulfur bond can be cleaved under reductive conditions.
Oxidation: Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. thieme-connect.de The oxidation of the sulfur atom in the benzylsulfanyl moiety can be achieved using a variety of oxidizing agents. Mild oxidation, for instance with one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding sulfoxide (B87167), 2-[2-(Benzanesulfinyl)ethyl]piperidine. The use of stronger oxidizing agents or an excess of the oxidant typically leads to the formation of the sulfone, 2-[2-(Benzenesulfonyl)ethyl]piperidine. thieme-connect.demdpi.com The reaction conditions can be tuned to selectively favor one product over the other.
Reduction: The S-benzyl group is a common thiol protecting group in organic synthesis, and its cleavage is a well-established transformation. thieme-connect.de Reductive cleavage of the carbon-sulfur bond in the benzylsulfanyl group can be accomplished through methods such as dissolving metal reduction (e.g., sodium in liquid ammonia) or catalytic hydrogenolysis. This process would break the benzyl-sulfur bond to yield 2-(2-mercaptoethyl)piperidine and toluene. This reactivity is particularly useful if the benzylsulfanyl group is used as a masked thiol, which can be deprotected at a suitable stage in a synthetic sequence. thieme-connect.de In contrast to oxidation, the reduction of thioethers back to thiols is generally difficult unless specific activating groups are present. thieme-connect.de
Table 1: Expected Redox Reactions of the Benzylsulfanyl Moiety
| Transformation | Typical Reagents | Expected Product |
|---|---|---|
| Oxidation (to Sulfoxide) | H₂O₂, m-CPBA (1 equiv.) | 2-[2-(Benzanesulfinyl)ethyl]piperidine |
| Oxidation (to Sulfone) | KMnO₄, m-CPBA (>2 equiv.) | 2-[2-(Benzenesulfonyl)ethyl]piperidine |
| Reductive Cleavage | Na/NH₃, H₂/Pd-C | 2-(2-Mercaptoethyl)piperidine |
Derivatization Reactions for Functional Group Introduction and Diversification
The this compound molecule offers several sites for derivatization, primarily at the piperidine (B6355638) nitrogen and potentially at the carbon backbone under certain conditions. These reactions are key to creating a library of analogues with diverse properties.
The secondary amine of the piperidine ring is the most reactive site for derivatization. It can readily undergo a range of common amine reactions:
N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base can introduce an alkyl group onto the nitrogen atom.
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acylpiperidines. This is a common strategy to modify the electronic properties and steric environment of the nitrogen.
N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to attach aryl or heteroaryl groups to the piperidine nitrogen.
Reductive Amination: The piperidine nitrogen can react with aldehydes or ketones to form an iminium ion intermediate, which is then reduced in situ to yield N-substituted derivatives. nih.gov
The synthesis of various 2-substituted piperidines is a well-explored area of organic chemistry, driven by their prevalence in pharmaceuticals and natural products. nih.govresearchgate.netyoutube.com For instance, the synthesis of N-benzyl piperidine derivatives has been explored for various applications. nih.govresearchgate.net These established methods can be directly applied to this compound to generate a wide array of derivatives.
Table 2: Potential Derivatization Reactions of the Piperidine Nitrogen
| Reaction Type | Reagent Class | Functional Group Introduced |
|---|---|---|
| N-Alkylation | Alkyl Halides (e.g., CH₃I) | N-Alkyl |
| N-Acylation | Acyl Chlorides (e.g., CH₃COCl) | N-Acyl |
| N-Sulfonylation | Sulfonyl Chlorides (e.g., TsCl) | N-Sulfonyl |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent (e.g., NaBH₃CN) | N-Alkyl (substituted) |
Cyclization and Rearrangement Reactions Involving the Piperidine Core
The structure of this compound, featuring a nucleophilic nitrogen and a sulfur atom separated by a flexible chain, is well-suited for intramolecular cyclization reactions. These reactions could lead to the formation of novel bicyclic heterocyclic systems.
One plausible pathway is an oxidative cyclization. acs.org Treatment with an oxidizing agent that can react with both the amine and the thioether could promote an intramolecular reaction. For example, oxidation could lead to the formation of a sulfonium (B1226848) species that is then attacked by the piperidine nitrogen to form a bicyclic sulfilimine or a related structure. The feasibility of such reactions often depends on the ring size of the resulting bicyclic system.
Another possibility involves the formation of a new ring through a reaction sequence. For example, if the ethyl chain were functionalized with a leaving group at the terminus, intramolecular N-alkylation could occur, leading to the formation of an indolizidine or quinolizidine-type scaffold, depending on the reaction conditions. The synthesis of piperidines through intramolecular cyclization is a common strategy in heterocyclic chemistry. nih.govnih.gov
Rearrangement reactions of the piperidine core itself are less common but can be induced under specific conditions, often involving the formation of strained intermediates or the migration of substituents. tandfonline.com For this compound, such rearrangements would likely require harsh conditions or specific catalytic systems.
Stability Studies Under Various Chemical and Environmental Conditions
The stability of this compound is a critical parameter for its storage, handling, and application. Its stability will be influenced by factors such as pH, temperature, and exposure to light.
pH Stability: The piperidine ring contains a basic secondary amine, which will be protonated under acidic conditions to form a piperidinium (B107235) salt. This protonation can affect the molecule's solubility and reactivity but does not typically lead to degradation of the ring itself. The thioether linkage is generally stable under a wide range of pH conditions. stackexchange.com However, very strong acidic conditions might promote the cleavage of the S-benzyl bond, especially at elevated temperatures. thieme-connect.de
Thermal Stability: Many organic compounds, including those with piperidine and thioether motifs, have specific temperature limits before they begin to decompose. nih.gov While specific data for this compound is not available, related structures are generally stable at moderate temperatures. Thermal degradation would likely involve the cleavage of the weakest bonds, such as the C-S or N-C bonds, or potentially elimination reactions. Studies on benzimidazole-containing compounds, which also feature heterocyclic and benzyl-like structures, have shown them to be relatively stable in solid form up to 50°C. nih.gov
Photostability: Exposure to ultraviolet (UV) light can provide the energy to initiate photochemical reactions. The benzyl (B1604629) group, in particular, can be susceptible to photolytic cleavage. Therefore, prolonged exposure to UV light could potentially lead to the degradation of this compound, likely through radical-mediated pathways involving the cleavage of the benzyl-sulfur bond. It is generally advisable to store such compounds protected from light. nih.gov
Table 3: Summary of Expected Stability
| Condition | Expected Behavior | Potential Products of Degradation |
|---|---|---|
| Acidic (e.g., HCl) | Protonation of piperidine nitrogen. Generally stable. | Piperidinium salt |
| Basic (e.g., NaOH) | Generally stable. | - |
| Elevated Temperature | Potential for decomposition at high temperatures. | Cleavage products (e.g., toluene, piperidine derivatives) |
| UV Light Exposure | Potential for photolytic cleavage. | Radical-derived products, cleavage of the benzyl-sulfur bond. |
Design, Synthesis, and Evaluation of Novel Derivatives and Analogs of 2 2 Benzylsulfanyl Ethyl Piperidine
Rational Design Strategies for Enhanced Potency and Selectivity
Rational drug design utilizes the understanding of a biological target's structure and the pharmacochemical properties of a ligand to create more potent and selective compounds. acs.org For derivatives of 2-[2-(benzylsulfanyl)ethyl]piperidine, the primary goal is to optimize interactions with sigma receptors while minimizing off-target effects. nih.gov
A key strategy is the use of pharmacophore models, which define the essential three-dimensional arrangement of functional groups necessary for biological activity. researchgate.netacs.org The established pharmacophore for many sigma receptor ligands includes a basic amine (like the nitrogen in the piperidine (B6355638) ring), a hydrophobic region, and a specific distance between them. researchgate.net
Design strategies for modifying the this compound scaffold include:
Modification of the Piperidine Ring: Introducing substituents on the piperidine ring can alter the compound's conformation and stereochemistry, potentially leading to improved binding affinity and selectivity. For instance, adding methyl groups can confer optimal interaction with the σ1 subtype. uniba.it
Alteration of the Linker: The ethyl linker connecting the piperidine and benzylsulfanyl moieties can be lengthened, shortened, or made more rigid to find the optimal distance and orientation for receptor binding.
Substitution on the Aromatic Ring: Adding various functional groups (e.g., halogens, methoxy groups) to the benzyl (B1604629) ring can modulate electronic properties and create new interactions with the receptor's binding pocket, thereby influencing affinity and selectivity for σ1 versus σ2 receptors. uniba.it
Structure-based design, which relies on the 3D structure of the target protein, is also a powerful tool. acs.org Although the crystal structure for the σ2 receptor is not yet available, the solved structure for the σ1 receptor allows for computational docking studies to predict how newly designed ligands will bind, guiding the synthesis of the most promising candidates. acs.orgnih.gov
| Modification Site | Example Modification | Design Rationale | Potential Outcome |
| Piperidine Ring | Addition of a methyl group | Alter conformation and stereochemistry | Enhanced σ1 receptor affinity uniba.it |
| Ethyl Linker | Shortening to a methyl linker | Optimize distance to binding pocket | Altered receptor subtype selectivity |
| Benzyl Group | Para-chloro substitution | Modulate electronic properties | Increased binding affinity uniba.it |
| Sulfur Atom | Replacement with oxygen (ether) | Change hydrogen bonding capability | Modified potency and selectivity |
Combinatorial Synthesis and Library Generation
Combinatorial chemistry is a powerful technique for rapidly generating a large number of structurally related compounds, known as a library. nih.gov This approach is highly efficient for exploring the structure-activity relationships (SAR) of a lead compound. For the this compound scaffold, a combinatorial library can be created by systematically varying different parts of the molecule.
A typical combinatorial synthesis might involve:
Scaffold Preparation: Synthesizing the core piperidine structure.
Diversification: Reacting the core scaffold with a diverse set of building blocks. For example, a collection of different substituted benzyl halides could be reacted with 2-(piperidin-2-yl)ethanethiol to create a library of analogs with varied aromatic groups. Similarly, various substituents could be added to the nitrogen of the piperidine ring.
Liquid-phase combinatorial synthesis is a useful method for constructing libraries of piperidine and piperazine derivatives, allowing for the isolation of potential drug candidates in high yield and purity. nih.gov By generating a large and diverse library of analogs, researchers can systematically explore how different structural modifications impact biological activity, accelerating the discovery of compounds with improved properties.
High-Throughput Screening (HTS) of Compound Libraries
Once a combinatorial library of this compound derivatives is generated, high-throughput screening (HTS) is employed to rapidly assess their biological activity. chemdiv.com HTS uses automated technology and robotics to test thousands of compounds against a specific biological target, such as the σ1 or σ2 receptor. chemdiv.com
The process typically involves:
Assay Development: Creating a sensitive and reliable assay to measure the binding affinity or functional activity of the compounds at the target receptor. Radioligand binding assays are commonly used to determine a compound's affinity (Ki value) for σ1 and σ2 receptors. uniba.it
Automated Screening: Using automated liquid handlers and detectors, each compound in the library is tested for its ability to interact with the target. chemdiv.com
Hit Identification: Compounds that show significant activity in the primary screen are identified as "hits." These hits then undergo further testing in secondary and orthogonal assays to confirm their activity and eliminate false positives. chemdiv.com
HTS is the crucial first step in identifying promising lead candidates from a large and diverse chemical library, forming the foundation for the subsequent lead optimization phase. chemdiv.com
Lead Optimization Strategies in Medicinal Chemistry
Following the identification of "hits" from HTS, lead optimization is the process of refining the chemical structure of these compounds to improve their drug-like properties. The goal is to enhance potency, selectivity, and metabolic stability, among other characteristics.
Lead optimization is an iterative cycle of design, synthesis, and testing. nih.gov Based on the initial SAR data from the HTS, medicinal chemists design a new, smaller set of focused analogs of the most promising hits. For a this compound derivative identified as a hit, this would involve making discrete, well-planned modifications to its structure.
For example, if a derivative with a chloro-substituted benzyl group showed high affinity, an iterative approach would involve synthesizing analogs with fluoro, bromo, or methyl groups at various positions on the benzyl ring to determine the optimal substitution pattern. Each new compound is synthesized and then evaluated in biological assays. The results of these tests provide new insights into the SAR, which in turn guides the design of the next generation of compounds. nih.gov This cyclical process continues until a compound with the desired profile of potency, selectivity, and other properties is identified. nih.gov
| Compound | R1 (Piperidine-N) | R2 (Benzyl Ring) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| Lead Hit | H | 4-Cl | 15.2 | 150.5 | 9.9 |
| Analog 1A | CH3 | 4-Cl | 8.1 | 165.3 | 20.4 |
| Analog 1B | H | 4-F | 20.5 | 140.2 | 6.8 |
| Analog 1C | H | 3,4-diCl | 5.4 | 250.8 | 46.4 |
| Analog 1D | H | 4-OCH3 | 35.7 | 95.6 | 2.7 |
This table represents hypothetical data for illustrative purposes.
While iterative synthesis focuses on refining a specific chemical scaffold, exploring a broader chemical space can lead to the discovery of novel compounds with fundamentally different structures and improved properties. nih.govrsc.org
Chemical Space Exploration involves making more significant structural modifications to the lead compound. For the this compound scaffold, this could mean replacing the piperidine ring with another heterocycle (e.g., morpholine or piperazine), or fundamentally altering the linker between the two ends of the molecule. nih.gov This allows researchers to investigate new regions of chemical space and potentially escape the limitations of the original scaffold. nih.govrsc.org
Diversity-Oriented Synthesis (DOS) is a strategy that aims to generate libraries of structurally complex and diverse small molecules from simple starting materials. nih.gov Unlike target-oriented synthesis which aims to create a single molecule, DOS aims to populate chemical space with a wide variety of molecular architectures. researchgate.net Applying DOS principles, the core elements of this compound could be assembled in various ways, leading to different stereoisomers and entirely new heterocyclic systems, greatly expanding the diversity of the compound library. nih.gov This approach increases the probability of discovering novel lead compounds with unique biological activity profiles. nih.gov
Advanced Ligand Receptor Interaction Analysis
Biophysical Techniques for Binding Kinetics and Thermodynamics
Biophysical methods are indispensable for obtaining quantitative data on ligand-receptor interactions. These techniques measure the physical properties of the system as the binding event occurs, allowing for the determination of key parameters that define the affinity and specificity of the ligand.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. By titrating a solution of the ligand, such as 2-[2-(Benzylsulfanyl)ethyl]piperidine, into a sample cell containing the target receptor, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding event.
For instance, in a study of piperidine-based inhibitors targeting the enzyme human N-myristoyltransferase (NMT), ITC was used to characterize the binding of various ligands. The data revealed that binding was primarily driven by favorable enthalpic contributions, a common feature for high-affinity ligands.
Table 1: Illustrative Thermodynamic Data for a Piperidine-Based Ligand Binding to a Target Receptor (Example)
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| Dissociation Constant (Kd) | 50 nM |
| Enthalpy Change (ΔH) | -15.5 kcal/mol |
| Entropy Change (TΔS) | -5.2 kcal/mol |
| Gibbs Free Energy (ΔG) | -10.3 kcal/mol |
This table represents typical data obtained from an ITC experiment for a high-affinity ligand-receptor interaction and serves as an example of the data that would be sought for this compound.
Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of molecular interactions. In an SPR experiment, the receptor is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the precise measurement of the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these two constants (koff/kon) provides the equilibrium dissociation constant (Kd).
Studies on various G protein-coupled receptors (GPCRs), a common target for piperidine-containing compounds, frequently employ SPR to characterize ligand binding kinetics. The resulting data can differentiate between ligands with similar affinities but different kinetic profiles, which can have significant implications for their pharmacological effects.
Table 2: Illustrative Kinetic and Affinity Data from SPR Analysis (Example)
| Parameter | Value |
| Association Rate (kon) | 2.5 x 105 M-1s-1 |
| Dissociation Rate (koff) | 1.0 x 10-3 s-1 |
| Dissociation Constant (Kd) | 4.0 nM |
This table illustrates the kinetic parameters that would be determined for this compound using SPR, providing insight into the dynamics of its receptor binding.
Crystallographic Studies of Ligand-Bound Receptors and Co-Crystallization Efforts
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. In the context of ligand-receptor interactions, obtaining a crystal structure of the receptor in complex with the ligand provides an unparalleled view of the binding site. This information reveals the precise orientation of the ligand, the specific amino acid residues involved in the interaction, and the conformational changes that may occur in the receptor upon binding.
For a compound like this compound, co-crystallization efforts would involve preparing a highly pure and stable sample of the target receptor, incubating it with the ligand, and screening for crystallization conditions. Successful structure determination would guide structure-activity relationship (SAR) studies and facilitate the rational design of new, more potent, or selective ligands. For example, crystallographic studies of piperidine-based inhibitors bound to the enzyme BACE1, a key target in Alzheimer's disease research, have been instrumental in understanding the molecular basis of their inhibitory activity and in guiding the development of improved drug candidates.
Spectroscopic Investigations of Molecular Recognition (e.g., NMR, Fluorescence)
Spectroscopic techniques are valuable tools for probing the details of molecular recognition events in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy can provide a wealth of information on ligand-receptor interactions. Techniques such as saturation transfer difference (STD) NMR can identify which parts of a ligand are in close contact with the receptor, providing a "fingerprint" of the binding epitope. Chemical shift perturbation (CSP) studies, on the other hand, monitor changes in the NMR spectrum of the receptor upon ligand binding, allowing for the mapping of the binding site on the protein surface.
Fluorescence spectroscopy is another sensitive technique for studying binding. If the receptor or ligand possesses intrinsic fluorescence (or is engineered to contain a fluorescent probe), changes in the fluorescence signal upon complex formation can be used to determine binding affinities and kinetics. For instance, the binding of a ligand could quench the intrinsic tryptophan fluorescence of a receptor in a concentration-dependent manner, allowing for the calculation of the dissociation constant.
These spectroscopic methods are often complementary to ITC and SPR, providing additional layers of detail about the specific molecular interactions that govern the binding of a ligand like this compound to its biological target.
Future Perspectives and Emerging Research Avenues for 2 2 Benzylsulfanyl Ethyl Piperidine
Integration with Artificial Intelligence and Machine Learning in Compound Discovery
The application of artificial intelligence (AI) and machine learning (ML) in drug discovery is a rapidly advancing field. nih.gov These technologies are employed to predict the biological activities, toxicity profiles, and pharmacokinetic properties of novel chemical entities. In principle, the structure of 2-[2-(Benzylsulfanyl)ethyl]piperidine could be used as a seed for in silico screening campaigns. AI algorithms could be trained on datasets of known biologically active piperidines to predict potential targets for this specific compound. However, no published studies were found that have utilized this approach for this compound.
Exploration of Novel Pharmacological Targets and Undiscovered Mechanisms
The piperidine (B6355638) ring is a key component in drugs targeting a wide range of receptors and enzymes in the central nervous system and other parts of the body. ijnrd.orgnih.gov For instance, derivatives of piperidine have shown activity as antihistamines and antimycobacterial agents. nih.gov Furthermore, sulfur-containing piperidine analogs have been investigated for their potential to interact with targets such as acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. vulcanchem.com A related compound, 4-[2-(benzylsulfanyl)ethyl]piperidine (B15262097) hydrochloride, has been noted for the potential of its benzylsulfanyl group to enhance binding to hydrophobic pockets in enzymes like AChE. vulcanchem.com However, specific studies to identify and validate novel pharmacological targets for this compound are absent from the current body of scientific literature.
Development of Advanced Synthetic Methodologies for Complex Analogs
The synthesis of substituted piperidines is a well-established area of organic chemistry, with numerous methods available for creating a diverse range of analogs. nih.govajchem-a.com These methods include cyclization reactions, reductive amination, and various catalytic processes. nih.govvulcanchem.com For instance, the piperidine core can be formed through the cyclization of δ-amino ketones or the reductive amination of glutaraldehyde (B144438) derivatives. vulcanchem.com The introduction of the benzylsulfanyl)ethyl side chain could be achieved through the alkylation of a piperidine intermediate with a suitable reagent like 2-chloroethyl benzyl (B1604629) sulfide (B99878) or via thiol-ene click chemistry. vulcanchem.com While these general synthetic strategies are applicable, there are no specific reports on the development of advanced or novel synthetic methodologies tailored to the creation of complex analogs of this compound.
Potential for Development as Chemical Probes in Biological Systems
Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. The development of a chemical probe requires a molecule with high selectivity and a well-characterized mechanism of action. While the structural motifs of this compound could, in theory, be incorporated into a chemical probe, there is no research to support its development for this purpose. The design of such a probe would first necessitate the identification of a specific biological target with which the compound interacts with high affinity and selectivity, information that is not currently available.
Q & A
Basic Research Question
- NMR : ¹H NMR (δ 1.4–2.8 ppm for piperidine protons; δ 3.7 ppm for CH₂-S linkage) and ¹³C NMR (δ 40–60 ppm for piperidine carbons) .
- FT-IR : Peaks at 2550–2600 cm⁻¹ (S-H stretch) and 1100–1250 cm⁻¹ (C-S bond) .
- HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to standards .
- Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
How should researchers resolve contradictions in biological activity data for this compound?
Advanced Research Question
- Replicate assays : Ensure consistency across cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) .
- Control experiments : Use positive/negative controls (e.g., known enzyme inhibitors) to validate assay sensitivity .
- Cross-disciplinary validation : Compare results with computational docking studies (e.g., AutoDock Vina) to verify binding affinity predictions .
What are the stability challenges for this compound under varying storage conditions?
Intermediate Research Question
- Oxidation sensitivity : The benzylsulfanyl group is prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials .
- pH-dependent degradation : Monitor stability in buffered solutions (pH 4–8) via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Analytical validation : Use LC-MS to detect degradation products (e.g., sulfoxide derivatives) .
How can computational modeling aid in designing analogs of this compound?
Advanced Research Question
- Reaction path search : Quantum mechanics/molecular mechanics (QM/MM) simulations identify feasible synthetic routes for analogs .
- SAR studies : Density Functional Theory (DFT) calculates electronic effects of substituents (e.g., electron-withdrawing groups on the benzene ring) .
- ADMET prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) .
What methodologies are recommended for analyzing the compound’s interactions with biological targets?
Intermediate Research Question
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors (e.g., GPCRs) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100-ns trajectories to identify stable binding conformations .
How can researchers ensure reproducibility in synthetic protocols for this compound?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
